Acetyltropylic chloride
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Overview
Description
Acetyltropylic chloride is an organic compound with the chemical formula C11H11ClO3. It is known for its role as an acylating agent in organic synthesis. This compound is typically a colorless to pale yellow oily liquid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in the synthesis of various organic compounds, including esters, amides, and anhydrides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyltropylic chloride can be synthesized through the reaction of tropic acid with acetyl chloride in the presence of a catalyst such as N,N-dimethylformamide in dichloromethane. The reaction is carried out at room temperature (25°C) for several hours. The resulting product is then treated with oxalyl chloride to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process typically includes the use of dichloromethane as a solvent and oxalyl chloride as a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyltropylic chloride undergoes various chemical reactions, including:
Acylation Reactions: It reacts with amines to form amides and with alcohols to form esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound to form esters, often in the presence of a base such as pyridine.
Major Products:
Amides: Formed from the reaction with amines.
Scientific Research Applications
Acetyltropylic chloride has several applications in scientific research:
Chemistry: Used as an acylating agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of dyes and diagnostic reagents.
Mechanism of Action
The mechanism of action of acetyltropylic chloride involves its role as an acylating agent. It reacts with nucleophiles such as amines and alcohols, transferring its acyl group to the nucleophile. This reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion .
Comparison with Similar Compounds
Acetyl chloride: A simpler acylating agent with the formula CH3COCl.
Benzoyl chloride: Another acylating agent with the formula C7H5ClO.
Propionyl chloride: An acylating agent with the formula C3H5ClO.
Uniqueness: Acetyltropylic chloride is unique due to its specific structure, which includes a tropic acid moiety. This structure imparts distinct reactivity and properties compared to other acylating agents. Its ability to form specific esters and amides makes it valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-chloro-3-oxo-2-phenylpropyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWISFVVAKCNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447291 |
Source
|
Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14510-37-3 |
Source
|
Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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